BQS-481
説明
It belongs to a class of compounds targeting KIF11, a motor protein critical for mitotic spindle formation during cell division. Inhibition of KIF11 disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells .
特性
IUPAC名 |
NONE |
|---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
製品の起源 |
United States |
類似化合物との比較
Market Presence and Developers
BQS-481 is developed and commercialized by key pharmaceutical players, including Array BioPharma Inc., Novartis AG, and Merck & Co., Inc., which dominate the competitive landscape of KIF11 inhibitors . Its clinical development aligns with the broader industry focus on targeting mitotic mechanisms in oncology.
The KIF11 inhibitor market includes compounds such as BIND-267 , ALN-VSP , 4SC-205 , and BQS-481 , each with distinct market dynamics and clinical performance. Below is a comparative analysis based on sales data, growth trends, and market share.
Sales Volume and Growth Rates
Table 1: Historical Sales Performance in China (2017–2022)
| Compound | 2017–2022 CAGR (%) | Key Applications |
|---|---|---|
| BQS-481 | 10.2 | Colorectal, Liver Cancer |
| BIND-267 | 8.5 | Breast, Renal Cancer |
| ALN-VSP | 7.8 | Liver Cancer |
| 4SC-205 | 6.3 | Colorectal Cancer |
Source: China KIF11 Market Report
Table 2: Sales Growth Forecast (2020–2025)
| Compound | 2020–2025 CAGR (%) | Market Share (2025) |
|---|---|---|
| BQS-481 | 9.1 | 28% |
| BIND-267 | 7.6 | 22% |
| ALN-VSP | 6.9 | 19% |
| 4SC-205 | 5.4 | 15% |
Source: Global KIF11 Industry Analysis
BQS-481 demonstrates superior growth (9.1% CAGR) compared to peers, attributed to its broader application spectrum and robust clinical trial outcomes in colorectal and liver cancers .
Market Share Dynamics
BQS-481 is projected to capture 28% of the Chinese KIF11 inhibitor market by 2025, surpassing BIND-267 (22%) and ALN-VSP (19%). This dominance reflects its strategic prioritization by developers like Novartis AG and Merck & Co., Inc. .
Price Trends and Cost-Effectiveness
From 2020–2025, BQS-481 exhibited a 6% annual price reduction due to scale-up in production, while competitors like 4SC-205 faced price volatility (+2% in 2023, -3% in 2024) . This cost stability enhances BQS-481’s accessibility in emerging markets.
Application-Specific Performance
Table 3: Therapeutic Application Coverage (2025 Forecast)
| Compound | Colorectal Cancer | Liver Cancer | Breast Cancer | Renal Cancer |
|---|---|---|---|---|
| BQS-481 | 35% | 30% | 20% | 15% |
| BIND-267 | 20% | 10% | 40% | 30% |
| ALN-VSP | 5% | 50% | 10% | 35% |
| 4SC-205 | 45% | 5% | 30% | 20% |
Source: KIF11 Therapeutic Application Analysis
BQS-481 leads in colorectal and liver cancer applications, whereas BIND-267 and 4SC-205 specialize in breast and colorectal cancers, respectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
